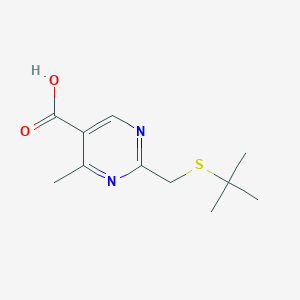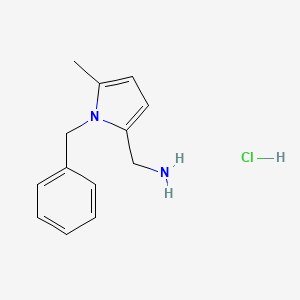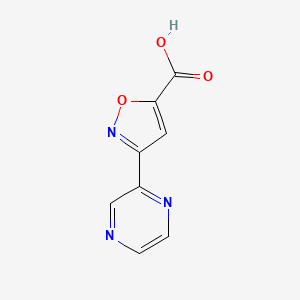
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a neopentyl side chain. It is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the neopentyl side chain, and attachment of the Fmoc protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents, such as dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a building block and protecting group.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides stability and protection during chemical reactions, while the neopentyl side chain enhances its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.
Acetylacetone: Another compound with keto-enol tautomerism and similar chemical behavior.
Diketene: Used in the synthesis of various organic compounds, similar to the role of (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid in peptide synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of the Fmoc protecting group and the neopentyl side chain, which provide both stability and reactivity. This makes it particularly valuable in peptide synthesis and other applications where precise control over chemical reactions is required.
Propriétés
Numéro CAS |
1344158-29-7 |
|---|---|
Formule moléculaire |
C25H29NO4 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
(2S,3S)-3-(2,2-dimethylpropyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H29NO4/c1-25(2,3)14-16-12-13-26(22(16)23(27)28)24(29)30-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,28)/t16-,22+/m1/s1 |
Clé InChI |
BGXLRBZOMPPGMJ-ZHRRBRCNSA-N |
SMILES isomérique |
CC(C)(C)C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC(C)(C)CC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B13534881.png)

![[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine](/img/structure/B13534897.png)


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid](/img/structure/B13534929.png)
![2-[2-(1-Methylethoxy)phenyl]pyrrolidine](/img/structure/B13534936.png)
![2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13534938.png)




